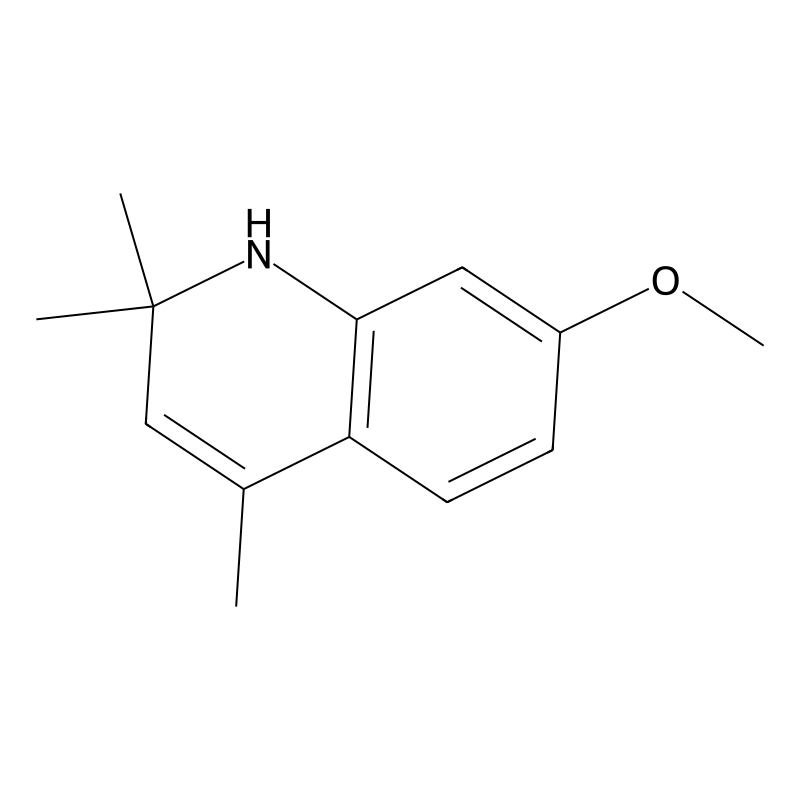7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis and Characterization:
7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline (7-MeO-TMQ) is an organic compound synthesized through various methods, including the reaction of N-(2-bromophenyl)-N-methylethanamine with 2-methoxy-5-methyl acetophenone []. Studies have also explored its synthesis using microwave irradiation for faster reaction times and improved yields [].
Potential Biological Activities:
Research suggests that 7-MeO-TMQ possesses various potential biological activities, making it an interesting subject for further investigation. Here are some reported activities:
- Antimicrobial activity: Studies have shown that 7-MeO-TMQ exhibits antibacterial and antifungal properties. For instance, research has demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli strains [, ].
- Antioxidant activity: 7-MeO-TMQ has been reported to possess antioxidant properties, potentially offering protection against cellular damage caused by free radicals [].
- Anticancer activity: In vitro studies have indicated that 7-MeO-TMQ may have antiproliferative effects on some cancer cell lines []. However, further research is needed to determine its efficacy and potential mechanisms of action in vivo.
7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is a heterocyclic organic compound characterized by its unique structural configuration, which includes a methoxy group at the 7th position and three methyl groups at the 2nd and 4th positions. Its molecular formula is and it has a molecular weight of approximately 203.28 g/mol. This compound is known for its anti-inflammatory properties and is utilized in various scientific applications, including the development of fluorescent dyes for biological microscopy and nanoscopy .
- Oxidation: This reaction converts the dihydroquinoline to its corresponding quinoline derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: The compound can be reduced to form different hydrogenated products using reducing agents such as lithium aluminum hydride.
- Substitution: The methoxy group can be substituted with other functional groups under specific conditions, facilitated by reagents like halogens and acids .
Major Products
The major products formed from these reactions include various quinoline derivatives, hydrogenated compounds, and substituted quinolines.
7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline exhibits notable biological activities. It has been identified as an anti-inflammatory agent that likely acts by inhibiting specific enzymes and signaling pathways involved in the inflammatory response. The presence of methoxy and methyl groups enhances its binding affinity to molecular targets, which contributes to its biological efficacy .
The synthesis of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline typically involves the following methods:
- Methoxylation of 2,2,4-trimethyl-1,2-dihydroquinoline: This method employs methanol as a solvent along with a catalyst to facilitate the methoxylation process. The reaction conditions are controlled to optimize yield and purity.
- Industrial Production: Large-scale production often utilizes reactors where temperature and pressure are meticulously controlled. Multiple purification steps such as crystallization and distillation are employed to isolate the desired product .
7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline finds applications in several fields:
- Pharmaceuticals: Due to its anti-inflammatory properties, it is investigated for potential therapeutic uses.
- Fluorescent Dyes: It serves as a precursor in the preparation of fluorescent dyes used in biological microscopy.
- Materials Science: Its unique chemical structure allows it to be explored in various materials science applications .
Studies have shown that 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline interacts with various biological targets. It acts as an inhibitor for certain cytochrome P450 enzymes (specifically CYP1A2 and CYP2D6), which are crucial for drug metabolism. This interaction profile suggests potential implications for drug-drug interactions when used in therapeutic contexts .
Several compounds share structural similarities with 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline. Here are some notable examples:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 2,2,4-Trimethyl-1,2-dihydroquinoline | 0.76 | Lacks the methoxy group; different chemical properties |
| 7-Methoxy-1,2-dihydroquinoline | 0.83 | Similar structure but without additional methyl groups |
| 7-Methoxy-1,2,3,4-tetrahydroquinoline | 0.84 | Contains a tetrahydro structure; affects reactivity |
| 4-Hydroxy-7-methoxyquinolin-2(1H)-one | 0.75 | Hydroxy group alters reactivity compared to the target compound |
Uniqueness
7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline stands out due to its combination of methoxy and methyl groups that enhance its chemical stability and biological activity. This unique structure allows it to participate in a broader range of








